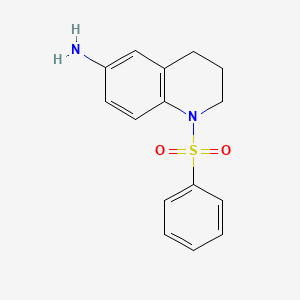

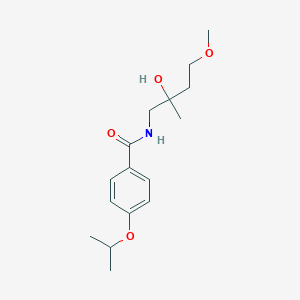

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . The compound you mentioned seems to be a derivative of furan, with additional functional groups attached to it.

Molecular Structure Analysis

The molecular structure of furan derivatives is typically characterized by a five-membered aromatic ring with an oxygen atom . The additional functional groups in “N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylbutanamide” would add complexity to the molecular structure.Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions, including cycloaddition and cycloisomerization . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Furan itself is a volatile, colorless liquid that is soluble in common organic solvents .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Idhayadhulla, Kumar, and Abdul (2012) explored the synthesis of new series of pyrazole and imidazole derivatives with a furan moiety and evaluated their antimicrobial activity. This indicates the potential of furan derivatives in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Renewable Biomass Resources

Román‐Leshkov, Chheda, and Dumesic (2006) focused on furan derivatives obtained from renewable biomass resources as substitutes for petroleum-based building blocks in plastics and fine chemicals production. They developed an efficient process for the dehydration of fructose to 5-hydroxymethylfurfural (HMF), showcasing the application of furan derivatives in sustainable chemical manufacturing (Román‐Leshkov, Chheda, & Dumesic, 2006).

Environmental Implications of Furan Oxidation Products

Alvarez, Borrás, Viidanoja, and Hjorth (2009) investigated the environmental implications of furan oxidation products, providing insights into the atmospheric chemistry and potential environmental impacts of furan derivatives. The study highlighted the role of furan compounds in air quality and their transformation processes in the atmosphere (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

Pharmacological Evaluation

Kumar, Chawla, Akhtar, Sahu, Rathore, and Sahu (2017) designed, synthesized, and evaluated the antidepressant and antianxiety activities of novel furan derivatives. This study presents the potential therapeutic applications of furan derivatives in treating psychiatric disorders (Kumar et al., 2017).

Furan-Based Polymers

Jiang, Woortman, Alberda van Ekenstein, Petrović, and Loos (2014) discussed the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, indicating the role of furan derivatives in developing sustainable polymeric materials (Jiang et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Furan and indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide” as well.

Mode of Action

The mode of action of furan and indole derivatives can vary widely depending on the specific compound and its targets .

Biochemical Pathways

Furan and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The ADME properties of furan and indole derivatives can also vary widely. For instance, some furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Result of Action

The molecular and cellular effects of furan and indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-14(12-6-4-3-5-7-12)16(19)17-10-15(18)13-8-9-20-11-13/h3-9,11,14-15,18H,2,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKIMMOUYCHKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)

![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)

amine](/img/structure/B2612373.png)

![6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid](/img/structure/B2612374.png)

![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)

![3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2612378.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)

![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)